molecular formula B2CuF8H12O6 B1591563 Copper(II) tetrafluoroborate hexahydrate CAS No. 72259-10-0

Copper(II) tetrafluoroborate hexahydrate

Cat. No.: B1591563
CAS No.: 72259-10-0
M. Wt: 345.25 g/mol
InChI Key: FBYIXFBIARQMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) tetrafluoroborate hexahydrate, with the chemical formula Cu(BF₄)₂·6H₂O, is a blue crystalline compound. It is a known laboratory reagent and is highly hygroscopic, meaning it readily absorbs moisture from the air . This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Copper(II) tetrafluoroborate hexahydrate, with the formula Cu(H₂O)₆(BF₄)₂, primarily targets biological systems and catalytic reactions. Specifically, it serves as a starting reactant in the preparation of various copper(II) tetrafluoroborate complexes. These complexes play essential roles in organic synthesis and catalysis .

Mode of Action

The compound acts as a Lewis acid, facilitating chemical reactions by accepting electron pairs. Notably, it is involved in several key processes:

Action Environment

Environmental factors significantly impact the compound’s efficacy and stability. Factors such as temperature, pH, and solvent polarity influence its reactivity and catalytic performance. For instance, changes in temperature may trigger phase transitions from monoclinic to orthorhombic structures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Copper(II) tetrafluoroborate hexahydrate are not fully explored yet. It is known that the compound is a widespread catalyst applied in numerous organic reactions like Meinwald rearrangement (epoxides to carbonyl compounds) and Michael addition (thiols to α,β-unsaturated carbonyl compounds) .

Temporal Effects in Laboratory Settings

It is known that the compound transforms into a tetrahydrate upon heating at approximately 336 K , indicating its stability and potential degradation over time. Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) tetrafluoroborate hexahydrate can be synthesized through a straightforward procedure. One common method involves dissolving copper(II) carbonate hydroxide (Cu₂(OH)₂CO₃) in an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction typically proceeds as follows :

Cu2(OH)2CO3+4HBF4+6H2O2Cu(BF4)26H2O+CO2+2H2O\text{Cu}_2(\text{OH})_2\text{CO}_3 + 4\text{HBF}_4 + 6\text{H}_2\text{O} \rightarrow 2\text{Cu(BF}_4\text{)}_2\cdot6\text{H}_2\text{O} + \text{CO}_2 + 2\text{H}_2\text{O} Cu2​(OH)2​CO3​+4HBF4​+6H2​O→2Cu(BF4​)2​⋅6H2​O+CO2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Properties

IUPAC Name

copper;ditetrafluoroborate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYIXFBIARQMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CuF8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578182
Record name Copper(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72259-10-0
Record name Copper(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the typical coordination environment of Copper(II) tetrafluoroborate hexahydrate in crystal structures?

A1: this compound often acts as a precursor to form complexes with various ligands. The coordination environment of the copper ion varies depending on the ligand. For example, with 1-(tert-Butyl)-1H-tetrazole, the copper ion can adopt a distorted octahedral geometry with six coordinating ligands [] or form linear trinuclear complexes with bridging tetrazole rings []. In another example, with a pyrazolate-containing Schiff-base macrocycle, the copper ions exhibit square pyramidal or distorted square planar geometries with bridging pyrazolate moieties [].

Q2: Can this compound be used to synthesize macrocyclic complexes? If so, are there any reported examples?

A2: Yes, this compound has proven useful in the synthesis of macrocyclic complexes. For instance, researchers successfully synthesized a dicopper(II) complex with a novel pyrazolate-containing Schiff-base macrocycle using this compound as a starting material []. Additionally, a 32-membered diselenide containing macrocyclic ring was synthesized and characterized using this compound as the oxidizing agent [].

Q3: Has this compound been used in the synthesis of coordination polymers?

A3: Yes, this compound has been successfully employed in the synthesis of coordination polymers. Researchers have utilized this compound to create coordination polymers with a macrocyclic binuclear tetrazole ligand. In these polymers, the copper ions are linked by bridging ligands, forming extended chain structures [].

Q4: What types of magnetic properties have been observed in complexes synthesized using this compound?

A4: Copper(II) complexes often exhibit interesting magnetic properties. For example, a dicopper(II) complex with a pyrazolate-containing Schiff-base macrocycle displayed strong antiferromagnetic coupling, as evidenced by magnetochemical studies []. In another study, a trinuclear copper(II) complex with 1-(tert-Butyl)-1H-tetrazole ligands showed weak ferromagnetic coupling between the copper(II) ions [].

Q5: Are there any reported characterization techniques used to study this compound and its derivatives?

A5: Various techniques have been employed for the characterization of this compound and its complexes. These include:

  • Single crystal X-ray diffraction: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and coordination geometries [, , , ].
  • Elemental analysis: This method confirms the elemental composition of the synthesized compounds [].
  • FT-IR spectroscopy: This technique helps identify functional groups and study the bonding modes of ligands in the complexes [, ].
  • Multinuclear NMR spectroscopy: This method provides information about the structure and dynamics of the complexes in solution [].
  • UV-Vis spectroscopy: This technique helps study the electronic transitions and coordination environments of the metal ions in the complexes [].
  • Magnetic susceptibility measurements: This method is used to investigate the magnetic properties of the complexes, such as ferromagnetic or antiferromagnetic behavior [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.